Lysine-specific permease is a membrane protein encoded by the lysP gene in Escherichia coli. This permease plays a crucial role in the transport of lysine, an essential amino acid, across the bacterial cell membrane. The lysine-specific permease is part of a transport system that allows Escherichia coli to uptake lysine efficiently, particularly in environments where lysine concentrations are low. The activity of this permease is influenced by various factors, including growth conditions and the presence of analogs such as S-(beta-aminoethyl)-L-cysteine, which can inhibit its function.
The lysine-specific permease is classified under the family of amino acid transporters. It has been identified as a member of the LysP family, which includes proteins that facilitate the uptake of lysine and other cationic amino acids. The gene encoding this permease was first characterized in research focused on Escherichia coli K12, revealing its significance in bacterial metabolism and survival under nutrient-limited conditions .
The synthesis of lysine-specific permease involves genetic expression within Escherichia coli. The lysP gene can be cloned into plasmids for overexpression studies. Techniques such as transpositional mutagenesis have been employed to isolate mutants that exhibit altered lysine transport capabilities, allowing researchers to study the functional aspects of this permease . Furthermore, the nucleotide sequence of the lysP gene has been determined, providing insights into its structure and function.
The lysine-specific permease is predicted to be a hydrophobic protein consisting of 489 amino acids. Its structure likely includes multiple transmembrane segments that facilitate the transport process. The protein exhibits sequence similarity to other known amino acid transporters, suggesting a conserved mechanism among different species . Structural predictions can be made using bioinformatics tools to analyze transmembrane domains and potential ligand-binding sites.
The primary reaction involving lysine-specific permease is the facilitated diffusion of lysine into the bacterial cell. This process can be described as follows:
Here, represents the rate constant for lysine entering the cell, while represents its exit. The activity of this transporter is modulated by external lysine concentrations; increased external concentrations enhance uptake rates up to a certain threshold .
The mechanism of action for lysine-specific permease involves its interaction with extracellular lysine molecules. Upon binding to lysine, conformational changes occur within the protein that facilitate its transport across the membrane. This process is influenced by pH levels and other environmental factors, with evidence suggesting that the permease also functions as a sensor for intracellular lysine levels . The regulation of lysP expression is tightly linked to cellular needs for lysine, ensuring efficient resource utilization.
Lysine-specific permease is characterized by its hydrophobic nature due to its membrane-spanning domains. It operates optimally at physiological pH levels typical for Escherichia coli, around pH 7.0. Its solubility and stability are contingent upon proper folding and integration into the lipid bilayer of the bacterial membrane . The kinetic properties such as affinity for lysine can be quantified using Michaelis-Menten kinetics, providing insight into its efficiency as a transporter.
The lysine-specific permease has significant applications in biotechnology and metabolic engineering. By overexpressing this transporter in recombinant strains of Escherichia coli, researchers can enhance the production of various compounds derived from lysine, such as 5-aminovalerate, which is a precursor for nylon-5 monomers . Additionally, understanding this permease's function aids in developing strategies for antibiotic resistance studies and improving microbial fermentation processes.
1.1.1. lysP Gene Structure in Escherichia coli
The lysP gene encodes the lysine-specific permease (LysP) in Escherichia coli, a high-affinity transporter integral to lysine uptake. The gene spans 1,470 base pairs (nt 2245085–2246554 in MG1655) and contains an open reading frame (ORF) from nucleotides 522 to 1989 within a 2.7-kb BamHI fragment. This ORF translates into a hydrophobic polypeptide of 489 amino acids with a predicted molecular weight of ~53 kDa [1] [8]. Initial identification employed transpositional mutagenesis with TnphoA, isolating thiosine-resistant (Tsr) mutants that disrupted lysine-specific transport. Cloning of lysP-phoA fusions confirmed the gene’s role, as plasmid-borne lysP increased lysine uptake rates 10- to 20-fold in wild-type cells [1].
Table 1: Structural Features of the lysP Gene in E. coli
Attribute | Detail |
---|---|
Genomic Coordinates (MG1655) | 2245085–2246554 |
Gene Length | 1,470 bp |
ORF | nt 522–1989 (within 2.7-kb BamHI fragment) |
Protein Product | 489 residues (~53 kDa) |
Mutant Phenotype | Loss of lysine-specific transport in Tsr mutants |
The lysP gene is mapped to 48.39 minutes (46.5 min in early studies) on the E. coli chromosome, flanked by genes involved in stress response and amino acid metabolism [1] [8]. Its expression is regulated by:
LysP is a transmembrane protein with 12 membrane-spanning segments (TMSs), confirmed by gene fusion studies using lacZ and blaM reporters. Key features include:
Table 2: Topological Organization of LysP Permease
Domain | Feature | Functional Significance |
---|---|---|
Transmembrane Helices | 12 TMSs | Forms substrate translocation channel |
TMS 5 | Contains E151, E153, K160 | Proton relay; mutagenesis abolishes transport |
Extracellular Loop 3 | Extended in yeast orthologs (Lyp1) | Substrate gating; mutations alter localization |
Extracellular Loop 4 | α-helical insertion | Lysine recognition; alanine mutants reduce activity |
LysP belongs to the Amino Acid-Polyamine-Organocation (APC) Superfamily (TC# 2.A.3), characterized by a "5+5" inverted repeat fold and symport/antiport mechanisms [5] [7]. Conserved motifs include:
Table 3: Conserved Functional Motifs in APC Superfamily Permeases
Motif | Location | Role | Example Residues |
---|---|---|---|
Proton Relay Network | TMS 3, TMS 5 | H+ coupling; essential for symport | E110, E151 (LysP) |
Substrate Selectivity | TMS 6, TMS 10 | Lysine/cadaverine discrimination | Y73, D303 (LysP) |
Glycine Hinge | TMS 2–3, TMS 7–8 | Facilitates "rocking bundle" motion | GxxG loops |
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